Cas no 625079-74-5 (2-(Pyrrolidin-1-ylmethyl)benzaldehyde)
2-(Pyrrolidin-1-ylmethyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-(1-Pyrrolidinylmethyl)benzaldehyde
- 2-(Pyrrolidin-1-ylmethyl)benzaldehyde
- 1-(2-CARBOXALDEHYDEBENZYL)PYRROLIDINE
- 625079-74-5
- 2-[(pyrrolidin-1-yl)methyl]benzaldehyde
- 2-Pyrrolidin-1-ylmethyl-benzaldehyde
- LS-04799
- MFCD07782419
- CS-0270232
- AKOS005174999
- SCHEMBL5909670
- H30993
- EN300-1196729
- Benzaldehyde, 2-(1-pyrrolidinylmethyl)-
- ALBB-015121
-
- MDL: MFCD07782419
- Inchi: 1S/C12H15NO/c14-10-12-6-2-1-5-11(12)9-13-7-3-4-8-13/h1-2,5-6,10H,3-4,7-9H2
- InChI Key: VGBAYVFYNVGALQ-UHFFFAOYSA-N
- SMILES: O=CC1C=CC=CC=1CN1CCCC1
Computed Properties
- Exact Mass: 189.115364102Da
- Monoisotopic Mass: 189.115364102Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 20.3Ų
2-(Pyrrolidin-1-ylmethyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM315029-1g |
2-(pyrrolidin-1-ylmethyl)benzaldehyde |
625079-74-5 | 95% | 1g |
$378 | 2021-08-18 | |
| TRC | P925030-5mg |
2-(Pyrrolidin-1-ylmethyl)benzaldehyde |
625079-74-5 | 5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P925030-10mg |
2-(Pyrrolidin-1-ylmethyl)benzaldehyde |
625079-74-5 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P925030-50mg |
2-(Pyrrolidin-1-ylmethyl)benzaldehyde |
625079-74-5 | 50mg |
$ 230.00 | 2022-06-03 | ||
| abcr | AB409114-500 mg |
2-(Pyrrolidin-1-ylmethyl)benzaldehyde |
625079-74-5 | 500MG |
€373.00 | 2022-08-31 | ||
| abcr | AB409114-1 g |
2-(Pyrrolidin-1-ylmethyl)benzaldehyde |
625079-74-5 | 1g |
€489.50 | 2023-04-24 | ||
| Chemenu | CM315029-1g |
2-(pyrrolidin-1-ylmethyl)benzaldehyde |
625079-74-5 | 95% | 1g |
$*** | 2023-05-30 | |
| A2B Chem LLC | AG73341-500mg |
2-(Pyrrolidin-1-ylmethyl)benzaldehyde |
625079-74-5 | >95% | 500mg |
$578.00 | 2024-04-19 | |
| A2B Chem LLC | AG73341-1g |
2-(Pyrrolidin-1-ylmethyl)benzaldehyde |
625079-74-5 | >95% | 1g |
$648.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340902-1g |
2-(Pyrrolidin-1-ylmethyl)benzaldehyde |
625079-74-5 | 98+% | 1g |
¥4112.00 | 2024-05-06 |
2-(Pyrrolidin-1-ylmethyl)benzaldehyde Suppliers
2-(Pyrrolidin-1-ylmethyl)benzaldehyde Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 2-(Pyrrolidin-1-ylmethyl)benzaldehyde
Introduction to 2-(Pyrrolidin-1-ylmethyl)benzaldehyde (CAS No. 625079-74-5) and Its Emerging Applications in Chemical Biology
2-(Pyrrolidin-1-ylmethyl)benzaldehyde, identified by the chemical compound identifier CAS No. 625079-74-5, is a heterocyclic aldehyde featuring a pyrrolidine moiety linked to a benzaldehyde group. This compound has garnered significant attention in the field of chemical biology due to its versatile structural properties and potential applications in drug discovery and molecular research. The unique combination of a nitrogen-containing heterocycle and an aromatic aldehyde makes it a valuable scaffold for designing novel bioactive molecules.
The pyrrolidine ring, a six-membered saturated nitrogen-containing heterocycle, is widely recognized for its presence in numerous pharmacologically active compounds. Its structural flexibility and ability to engage in hydrogen bonding interactions make it an ideal component for modulating biological targets. In contrast, the benzaldehyde moiety serves as a pharmacophore that can participate in various biochemical interactions, including aldehyde-receptor binding and redox processes. The synergistic effect of these two functional groups in 2-(Pyrrolidin-1-ylmethyl)benzaldehyde suggests promising applications in the development of therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of 2-(Pyrrolidin-1-ylmethyl)benzaldehyde as a key intermediate in the synthesis of small-molecule inhibitors targeting specific biological pathways. For instance, studies have demonstrated its utility in generating derivatives that exhibit inhibitory activity against enzymes involved in inflammatory responses and cancer progression. The benzaldehyde group can be further functionalized to introduce additional pharmacological properties, such as receptor binding affinity or metabolic stability, making this compound a versatile tool for drug design.
One notable area of research involves the use of 2-(Pyrrolidin-1-ylmethyl)benzaldehyde in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By leveraging the structural features of pyrrolidine and benzaldehyde, researchers have designed molecules that can selectively inhibit aberrant kinase activity without affecting normal cellular processes. Preliminary studies suggest that derivatives of this compound exhibit promising efficacy in preclinical models, warranting further investigation into their therapeutic potential.
The compound's potential extends beyond kinase inhibition; it has also been explored as a precursor for developing ligands targeting neurotransmitter receptors. The pyrrolidine moiety's ability to mimic natural amino acid residues allows for the design of selective ligands that can modulate neuronal activity. For example, modifications to the benzaldehyde group can enhance binding affinity to specific receptor subtypes, making this compound a valuable asset in neuropharmacological research. Such applications hold promise for addressing neurological disorders characterized by imbalanced neurotransmitter signaling.
Moreover, the synthetic versatility of 2-(Pyrrolidin-1-ylmethyl)benzaldehyde has enabled its use in generating libraries of compounds for high-throughput screening (HTS). By systematically varying substituents on the benzaldehyde and pyrrolidine moieties, researchers can identify novel bioactive molecules with optimized pharmacokinetic profiles. This approach has been instrumental in accelerating drug discovery pipelines, particularly for complex diseases where traditional screening methods may be less effective.
The emerging field of computational chemistry has further enhanced the utility of 2-(Pyrrolidin-1-ylmethyl)benzaldehyde by enabling virtual screening and molecular docking studies. Advanced computational techniques allow researchers to predict binding interactions between this compound and target proteins with high accuracy. Such simulations have guided experimental efforts by identifying promising derivatives before costly synthesis and testing phases. This integration of computational methods with traditional medicinal chemistry has significantly improved the efficiency of drug development programs.
In conclusion, 2-(Pyrrolidin-1-ylmethyl)benzaldehyde (CAS No. 625079-74-5) represents a structurally intriguing compound with broad applications in chemical biology and drug discovery. Its unique combination of functional groups makes it a valuable scaffold for designing bioactive molecules targeting diverse disease pathways. As research continues to uncover new therapeutic opportunities, this compound is poised to play an increasingly significant role in the development of next-generation pharmaceuticals.
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